1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde
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Overview
Description
1,5-Dimethyl-9-oxo-3,7-diazabicyclo[331]nonane-3-carbaldehyde is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is part of the diazabicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde typically involves the reaction of 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane with various aldehydes under controlled conditions. One common method includes the use of isatin and its derivatives to form spiro compounds, such as spiro(1,3-diazaadamantane-2,3′-oxindoles) . The reaction conditions often involve the use of acetic anhydride and specific temperature controls to yield the desired products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: Substitution reactions, particularly with halogens or other functional groups, can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include isatin derivatives, acetic anhydride, and various oxidizing or reducing agents. Reaction conditions such as temperature and solvent choice play a crucial role in determining the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include spiro(1,3-diazaadamantane-2,3′-oxindoles) and other oxindole derivatives, which have significant biological activities .
Scientific Research Applications
1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in asymmetric synthesis.
Biology: Studied for its potential as an anticancer agent due to its ability to form bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell growth or the activation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazabicyclo[3.3.1]nonane derivatives, such as:
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the carbaldehyde group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9-3-11-4-10(2,8(9)14)6-12(5-9)7-13/h7,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBVOFDMDLVPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CN(C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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